Cas no 21718-02-5 (5-(4-fluorophenyl)-1,3-oxazol-2-amine)

5-(4-Fluorophenyl)-1,3-oxazol-2-amine is a fluorinated heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at the 5-position and an amine group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine substituent enhances metabolic stability and bioavailability, while the oxazole ring contributes to its versatility in medicinal chemistry applications. The compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined reactivity and compatibility with cross-coupling reactions further underscore its utility in targeted molecular design.
5-(4-fluorophenyl)-1,3-oxazol-2-amine structure
21718-02-5 structure
Product Name:5-(4-fluorophenyl)-1,3-oxazol-2-amine
CAS No:21718-02-5
MF:C9H7FN2O
MW:178.163085222244
MDL:MFCD08457332
CID:1403929
PubChem ID:26599091
Update Time:2025-06-08

5-(4-fluorophenyl)-1,3-oxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-fluorophenyl)oxazol-2-amine
    • 5-(4-fluorophenyl)-1,3-oxazol-2-amine
    • 21718-02-5
    • EN300-1852285
    • DTXSID60650242
    • CS-0237546
    • F94374
    • 5-(4-fluoro-phenyl)-oxazol-2-ylamine
    • SCHEMBL22925714
    • AB45509
    • 5-(4-Fluorophenyl)-2-oxazolamine
    • 5-(4-fluoro-phenyl)-oxazol-2-ylamine, AldrichCPR
    • 5-(4-Fluorophenyl)oxazol-2-ylamine
    • AKOS006288497
    • MDL: MFCD08457332
    • Inchi: 1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
    • InChI Key: AARATJSBAGJVSR-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CN=C(N)O1

Computed Properties

  • Exact Mass: 178.05431
  • Monoisotopic Mass: 178.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52A^2
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 336.4±34.0 °C at 760 mmHg
  • Flash Point: 157.3±25.7 °C
  • Solubility: Slightly soluble (1.1 g/l) (25 º C),
  • PSA: 52.05
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

5-(4-fluorophenyl)-1,3-oxazol-2-amine Security Information

5-(4-fluorophenyl)-1,3-oxazol-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
035586-1g
5-(4-Fluorophenyl)oxazol-2-ylamine
21718-02-5
1g
£425.00 2022-03-01
Fluorochem
035586-2g
5-(4-Fluorophenyl)oxazol-2-ylamine
21718-02-5
2g
£638.00 2022-03-01
Fluorochem
035586-5g
5-(4-Fluorophenyl)oxazol-2-ylamine
21718-02-5
5g
£1182.00 2022-03-01
Chemenu
CM514834-250mg
5-(4-Fluorophenyl)oxazol-2-amine
21718-02-5 96%
250mg
$*** 2023-03-29
Chemenu
CM514834-1g
5-(4-Fluorophenyl)oxazol-2-amine
21718-02-5 96%
1g
$*** 2023-03-29
Chemenu
CM514834-5g
5-(4-Fluorophenyl)oxazol-2-amine
21718-02-5 96%
5g
$*** 2023-03-29
Enamine
EN300-1852285-1g
5-(4-fluorophenyl)-1,3-oxazol-2-amine
21718-02-5 92%
1g
$1402.0 2023-09-18
Enamine
EN300-1852285-5g
5-(4-fluorophenyl)-1,3-oxazol-2-amine
21718-02-5 92%
5g
$5818.0 2023-09-18
Enamine
EN300-1852285-10g
5-(4-fluorophenyl)-1,3-oxazol-2-amine
21718-02-5 92%
10g
$11355.0 2023-09-18
eNovation Chemicals LLC
D537964-1g
5-(4-Fluorophenyl)oxazol-2-amine
21718-02-5 95%
1g
$1180 2024-08-03

Additional information on 5-(4-fluorophenyl)-1,3-oxazol-2-amine

Comprehensive Overview of 5-(4-fluorophenyl)-1,3-oxazol-2-amine (CAS No. 21718-02-5): Properties, Applications, and Industry Insights

5-(4-fluorophenyl)-1,3-oxazol-2-amine (CAS No. 21718-02-5) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The oxazole core, combined with the 4-fluorophenyl substituent, imparts distinct electronic and steric properties, making it a valuable building block in drug discovery. Recent studies highlight its potential as a precursor for kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic scaffolds.

In the context of green chemistry trends, researchers are exploring sustainable synthesis routes for 5-(4-fluorophenyl)-1,3-oxazol-2-amine. Microwave-assisted reactions and catalytic fluorination methods have emerged as energy-efficient alternatives to traditional protocols. This aligns with frequent search queries like "eco-friendly synthesis of fluorinated oxazoles" and "CAS 21718-02-5 sustainable production", reflecting industry priorities.

The compound's structure-activity relationship (SAR) has been extensively studied, particularly its role in modulating bioavailability and target selectivity. Computational chemistry approaches, including molecular docking simulations, predict strong interactions with biological targets like G-protein-coupled receptors (GPCRs). These insights address common search terms such as "oxazole amine drug design" and "fluorophenyl pharmacophore optimization".

Analytical characterization of CAS 21718-02-5 typically involves HPLC-MS and NMR spectroscopy, with particular attention to the amine proton resonance at ~5.8 ppm and the distinctive 19F NMR signal. Purity standards exceeding 98% are routinely achieved through recrystallization from ethanol-water mixtures, a process frequently documented in patent literature.

Industrial applications of 5-(4-fluorophenyl)-1,3-oxazol-2-amine extend to electronic materials, where its conjugated system shows promise in organic light-emitting diodes (OLEDs). This connects with trending searches about "fluorinated heterocycles for optoelectronics". Stability studies under various pH conditions confirm its robustness in formulation development, a key consideration for pharmaceutical manufacturers.

Emerging research explores the compound's potential in proteolysis-targeting chimeras (PROTACs), addressing the popular query "oxazole linkers in targeted protein degradation". The primary amine functionality serves as an ideal conjugation point for E3 ligase ligands, while the fluorine atom enhances membrane permeability—critical parameters in modern drug discovery paradigms.

Regulatory aspects of 21718-02-5 comply with REACH and FDA guidelines for investigational compounds. Safety data sheets indicate proper handling procedures, though it doesn't fall under restricted substance classifications. This information responds to frequent regulatory-related searches while maintaining compliance with platform guidelines.

The global market for fluorinated oxazole derivatives is projected to grow at 6.2% CAGR through 2030, driven by demand for precision medicine and agrochemical innovations. Suppliers increasingly offer custom synthesis services for CAS 21718-02-5, catering to the rise in fragment-based drug discovery approaches—a hot topic in recent scientific literature and industry conferences.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk